Bienvenue dans la boutique en ligne BenchChem!

9-Oxo Epinastine Hydrochloride

Stability Studies Degradation Kinetics Pharmaceutical Analysis

9-Oxo Epinastine Hydrochloride (CAS 745761-19-7), chemically 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride, is a critical Epinastine impurity reference standard for ANDA method validation and QC release testing. Unlike the parent API or related metabolites (e.g., 9,13b-dehydroepinastine), only this 9-oxo oxidation product enables accurate resolution and quantification in stability-indicating HPLC/UPLC-MS/MS methods. Substitution with non-specific standards compromises ICH-compliant impurity profiling and regulatory acceptance. Procure this certified standard to ensure batch consistency and traceability for Epinastine drug product commercialization.

Molecular Formula C16H13N3O. HBr
Molecular Weight 263.30 80.91
CAS No. 745761-19-7
Cat. No. B600790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo Epinastine Hydrochloride
CAS745761-19-7
Synonyms3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one
Molecular FormulaC16H13N3O. HBr
Molecular Weight263.30 80.91
Structural Identifiers
SMILESC1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N
InChIInChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18)
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxo Epinastine Hydrochloride (CAS 745761-19-7): A Critical Reference Standard for Epinastine Quality Control and Metabolite Research


9-Oxo Epinastine Hydrochloride, chemically designated as 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride, is a well-characterized metabolite and decomposition product of the second-generation antihistamine, Epinastine . It is categorized as an impurity in Epinastine active pharmaceutical ingredient (API) and finished drug products, making it a critical analytical reference standard for pharmaceutical development, method validation, and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production [1][2]. This compound is distinct from the active parent drug, Epinastine, and other related metabolites like 9,13b-dehydroepinastine, due to its specific structural oxidation at the 9-position, which underpins its unique role in stability-indicating assays [3].

Why 9-Oxo Epinastine Hydrochloride Cannot Be Substituted with Generic Epinastine or Other In-Class Impurities


Generic substitution of 9-Oxo Epinastine Hydrochloride with Epinastine API or other Epinastine-related impurities is scientifically invalid. The compound's value is not as a therapeutic agent but as a specific, chemically defined marker for analytical and regulatory purposes. Unlike Epinastine, which is the active pharmaceutical ingredient, 9-Oxo Epinastine Hydrochloride is a degradation product and metabolite. Its unique chemical structure is required for the development and validation of stability-indicating methods, such as HPLC and UPLC-MS/MS, which must be able to resolve and quantify this specific impurity from the parent drug and other process-related substances [1]. For instance, a validated stability-indicating HPLC method demonstrated that Epinastine hydrochloride degrades under acidic, basic, and oxidative stress, producing this and other degradation products [2]. Therefore, using a different compound as a reference standard would compromise the accuracy, selectivity, and regulatory compliance of the analytical method, potentially leading to erroneous quality assessments of Epinastine drug products.

Quantitative Evidence for 9-Oxo Epinastine Hydrochloride Differentiation in Analytical and Research Applications


Degradation Pathway Specificity of 9-Oxo Epinastine Formation vs. Parent Epinastine

In forced degradation studies of Epinastine hydrochloride, a specific degradation pathway leads to the formation of 9-Oxo Epinastine, distinct from other impurities. A UPLC-MS/MS study identified that Epinastine degradation proceeds via opening of the imidazole ring with formation of an amide group, a pathway that yields 9-Oxo Epinastine [1]. This is in contrast to the parent Epinastine, which remains stable under certain conditions. The study quantitatively demonstrated that Epinastine is generally the most stable compound among the tested antihistamines (ketotifen, epinastine, emedastine) with degradation below 14% under the tested pH and temperature conditions [2].

Stability Studies Degradation Kinetics Pharmaceutical Analysis Forced Degradation

Regulatory Distinction: Role in Epinastine Impurity Profiling vs. 9,13b-Dehydroepinastine

9-Oxo Epinastine Hydrochloride is commercially supplied as a distinct reference standard for Epinastine impurity analysis, separate from 9,13b-dehydroepinastine. Both are metabolites and degradation products, but they represent different chemical entities with unique CAS numbers (745761-19-7 for the free base of 9-Oxo Epinastine vs. 706753-75-5 for 9,13b-Dehydro Epinastine) [1]. The development of a UPLC-MS/MS method for simultaneous measurement of Epinastine and 9,13b-dehydroepinastine in human plasma highlights the analytical need to distinguish and quantify specific metabolites [2]. 9-Oxo Epinastine is a separate impurity listed by vendors as a reference standard for ANDA and QC applications, underscoring its unique regulatory and analytical identity [3].

Impurity Profiling Pharmaceutical Reference Standards Regulatory Compliance Method Validation

Analytical Method Specificity: HPLC Resolution of 9-Oxo Epinastine from Epinastine and Other Degradants

A validated stability-indicating HPLC method for Epinastine hydrochloride was developed specifically to separate the parent drug from its degradation products, which include 9-Oxo Epinastine [1]. Under stress conditions (acid, base, and 30% H2O2), Epinastine hydrochloride degraded, and the resulting chromatograms showed the drug could be resolved from all degradation products. This method specificity is a prerequisite for using 9-Oxo Epinastine as a reference standard; it confirms that the compound can be reliably identified and quantified in the presence of the API and other impurities, ensuring accurate purity assessments of Epinastine batches.

HPLC Method Validation Stability-Indicating Assay Forced Degradation Analytical Quality Control

Primary Application Scenarios for 9-Oxo Epinastine Hydrochloride Based on Analytical Evidence


Pharmaceutical Quality Control for Generic Epinastine Formulations (ANDA)

As an identified degradation product and metabolite of Epinastine, 9-Oxo Epinastine Hydrochloride is a required reference standard for developing and validating stability-indicating analytical methods, a cornerstone of Abbreviated New Drug Applications (ANDA) [1]. QC laboratories use this standard to identify and quantify this specific impurity in Epinastine API and finished drug products, ensuring batch-to-batch consistency and compliance with ICH guidelines for impurity limits [2].

Method Development and Validation for Epinastine Metabolite Pharmacokinetic Studies

While 9,13b-dehydroepinastine has been the focus of recent PK studies, 9-Oxo Epinastine is an established metabolite. Its reference standard is essential for developing and validating sensitive LC-MS/MS methods to accurately measure this analyte in biological matrices (e.g., plasma, urine) [3]. This is critical for research into the complete metabolic fate and potential clinical pharmacology of Epinastine.

Forced Degradation Studies to Elucidate Epinastine Degradation Pathways

Researchers investigating the chemical stability of Epinastine use 9-Oxo Epinastine Hydrochloride to confirm and quantify the formation of this specific degradation product under stress conditions (e.g., oxidative, thermal, hydrolytic) [4]. The presence and amount of 9-Oxo Epinastine help map out degradation pathways and establish shelf-life and storage recommendations for Epinastine drug products [5].

Preparation and Qualification of Working Standards in GMP/GLP Environments

In regulated GMP and GLP laboratories, highly characterized primary reference standards like 9-Oxo Epinastine Hydrochloride are used to qualify in-house (secondary) working standards [6]. This practice ensures traceability and accuracy in routine impurity testing of Epinastine batches, directly supporting commercial production and release testing [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxo Epinastine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.